Balsalazide

概要

説明

バルサラジドは、潰瘍性大腸炎などの炎症性腸疾患の治療に主に使用される抗炎症薬です。 米国ではColazal、英国ではColazideなど、さまざまな商品名で販売されています .

製造方法

合成経路と反応条件

バルサラジドの合成には、いくつかの重要なステップが含まれます。 出発物質は4-アミノヒップル酸であり、パラアミノ安息香酸とグリシンをカップリングして得られます . この生成物を次いで亜硝酸で処理してジアゾニウム塩を形成する。 ジアゾニウム塩は、サリチル酸とフェノール基にパラの位置で反応してバルサラジドを生成します .

工業的製造方法

工業的な設定では、バルサラジドナトリウムの製造には、バルサラジド酸の精製とバルサラジドナトリウムへの変換の2つの主なステップが含まれます . 精製プロセスには、バルサラジド酸をジメチルホルムアミドまたはジメチルスルホキシドに溶解し、その後、脱色、結晶化、乾燥を行うことが含まれます . バルサラジドナトリウムへの変換は、精製されたバルサラジド酸に水酸化ナトリウム溶液を加え、続いて結晶化と乾燥を行うことで達成されます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Balsalazide involves several key steps. The starting material is 4-amino hippuric acid, which is obtained by coupling para-aminobenzoic acid and glycine . This product is then treated with nitrous acid to form the diazonium salt. The diazonium salt reacts with salicylic acid at the position para to the phenol group to yield this compound .

Industrial Production Methods

In industrial settings, the preparation of this compound sodium involves two main steps: the purification of this compound acid and the conversion to this compound sodium . The purification process includes dissolving this compound acid in dimethylformamide or dimethyl sulfoxide, followed by decolorization, crystallization, and drying . The conversion to this compound sodium is achieved by adding sodium hydroxide solution to the purified this compound acid, followed by crystallization and drying .

化学反応の分析

Azoreduction in the Colon

Balsalazide undergoes bacterial azoreduction in the colon, a reaction catalyzed by anaerobic bacterial azoreductases . This cleavage releases two primary metabolites:

-

Mesalamine (5-ASA) : Therapeutically active anti-inflammatory agent.

-

4-Aminobenzoyl-β-alanine : An inert carrier moiety.

Mechanism :

The azo bond (-N=N-) linking the mesalamine moiety to the carrier is reduced, enabling site-specific release of 5-ASA. This reaction is pH-dependent and occurs only in the alkaline environment of the colon .

5-ASA Metabolism

5-ASA undergoes acetylation via N-acetyltransferases in the colon and liver, forming N-acetyl-5-ASA (N-Ac-5-ASA) . This metabolite retains partial anti-inflammatory activity but is primarily excreted .

4-Aminobenzoyl-β-alanine Metabolism

The carrier moiety is similarly acetylated to N-acetyl-4-aminobenzoyl-β-alanine (N-Ac-4-ABA) , which is pharmacologically inert and excreted renally .

Excretion and Systemic Exposure

The following table summarizes excretion data from pharmacokinetic studies:

| Parameter | This compound | 5-ASA | N-Ac-5-ASA |

|---|---|---|---|

| Urinary Recovery | 0.20% | 0.22% | 10.2% |

| Fecal Recovery | ~35% | ~30% | <5% |

| Protein Binding | ≥99% | N/A | N/A |

Key Findings :

-

Systemic absorption of intact this compound is minimal (C<sub>max</sub> = 0.3–0.5 µg/mL) .

-

5-ASA and N-Ac-5-ASA exhibit delayed T<sub>max</sub> (8–22 hours), reflecting colonic release .

Pharmacokinetic Variability

A crossover study comparing administration conditions revealed:

Implications :

-

Food intake delays absorption but does not significantly alter systemic exposure .

-

The "sprinkled" method (opening capsules) reduces bioavailability .

Reaction Kinetics and Stability

科学的研究の応用

Adult Patients with Ulcerative Colitis

Multiple studies have demonstrated that balsalazide is effective in treating active ulcerative colitis. A pivotal randomized controlled trial showed that patients receiving this compound achieved higher rates of symptomatic remission compared to those treated with mesalamine:

- Symptomatic remission rates after 12 weeks were 88% for this compound versus 57% for mesalamine.

- Complete remission (defined as no or mild symptoms) was also significantly higher in the this compound group at various time points (e.g., 62% vs. 37% at 12 weeks) .

Pediatric Population

This compound has also been evaluated in pediatric patients aged 5 to 17 years with mild-to-moderate ulcerative colitis. A multicenter study found:

- Clinical improvement was observed in 45% of patients receiving a higher dose (6.75 g/day).

- Histological improvement was noted in about 50% of patients treated with this dosage after eight weeks .

Safety Profile

This compound is generally well-tolerated across different populations. In clinical trials:

- Adverse events were reported less frequently in patients treated with this compound compared to those on mesalamine (48% vs. 71%) .

- Common side effects included headache and abdominal pain, which were consistent across dosing regimens .

Long-term Management

Long-term studies indicate that this compound can be safely administered over extended periods (up to 1.4 years) for managing ulcerative colitis without significant adverse effects . This makes it a viable option for maintenance therapy.

Comparative Studies

This compound has been compared with other treatments for ulcerative colitis, including sulfasalazine and mesalamine formulations. Findings suggest that:

- This compound demonstrates superior efficacy and tolerability compared to traditional sulfasalazine .

- It provides a more favorable pharmacokinetic profile, with lower systemic exposure and fewer side effects .

Potential Future Applications

Research continues into the broader applications of this compound beyond ulcerative colitis treatment. Investigations are exploring its use in:

- Combination therapies : Ongoing studies are assessing the efficacy of this compound in conjunction with biologics or other immunosuppressive agents.

- Other gastrointestinal disorders : There is potential for this compound's application in Crohn's disease and other inflammatory bowel diseases due to its localized action within the gastrointestinal tract.

Summary Table of Key Studies on this compound

| Study Type | Population | Dosage | Primary Endpoint | Results |

|---|---|---|---|---|

| RCT | Adults | 6.75 g/day vs. 2.4 g/day | Symptomatic remission at 12 weeks | This compound: 88%, Mesalamine: 57% |

| RCT | Pediatric | 2.25 g/day vs. 6.75 g/day | Clinical improvement at 8 weeks | Improvement: 45% (6.75 g), 37% (2.25 g) |

| Long-term Study | Adults | Twice daily dosing | Safety and tolerability | Safe for up to 1.4 years |

作用機序

類似化合物との比較

バルサラジドは、メサラジンやスルファサラジンなど、5-アミノサリチル酸(5-ASA)系薬剤の一種です . メサラジンと比較して、バルサラジドは潰瘍性大腸炎の患者において寛解を誘発する効果が高い . スルファサラジンとは異なり、バルサラジドは耐容性が良く、副作用が少ない . 他の類似化合物には、オルサラジンとベドリズマブがあります .

類似化合物のリスト

- メサラジン

- スルファサラジン

- オルサラジン

- ベドリズマブ

生物活性

Balsalazide is a prodrug primarily used in the treatment of ulcerative colitis (UC). It is designed to release mesalamine (5-aminosalicylic acid) in the colon, where it exerts its therapeutic effects. This article explores the biological activity of this compound, its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.

This compound is enzymatically cleaved in the colon by bacterial azoreduction to release mesalamine and 4-aminobenzoyl-beta-alanine, the latter being an inert carrier moiety. The released mesalamine acts as an anti-inflammatory agent, targeting various pathways involved in the inflammatory response:

- Inhibition of Prostaglandin Synthesis : Mesalamine inhibits both cyclooxygenase (COX) enzymes and lipoxygenase pathways, reducing the production of pro-inflammatory mediators.

- Scavenging of Free Radicals : Mesalamine has antioxidant properties that help mitigate oxidative stress in the colonic mucosa.

- Modulation of Immune Response : It influences leukocyte adherence and migration, contributing to its anti-inflammatory effects .

Pharmacokinetics

This compound exhibits low systemic absorption; over 99% of its active component is delivered to the colon. In clinical studies, approximately 65% of a single dose was recovered as mesalamine and its metabolites . The pharmacokinetic profile shows significant inter-subject variability, with a mean peak plasma concentration occurring approximately 1 to 2 hours post-administration .

Case Studies and Clinical Trials

-

Long-term Safety and Tolerability :

A study assessing the long-term use of this compound (up to 1.4 years) reported that it was well-tolerated among patients with UC. Adverse events were primarily gastrointestinal, with drug-related adverse events occurring in 8.9% of patients . -

Patient-led Dosing Study :

A three-year study evaluated patient-led dosing strategies for this compound. Results indicated that 44% of patients in stable remission relapsed within three years, while 59% of those newly in remission relapsed within 22 months. The median daily dose was found to be effective at maintaining remission . -

Pediatric Efficacy :

In a study involving pediatric patients aged 5 to 17 years, this compound demonstrated a clinical improvement rate of 45% at a higher dosage (6.75 g/day) compared to 37% at a lower dosage (2.25 g/day). Histological improvement was observed in about 50% of patients receiving the higher dose . -

Comparative Efficacy :

A double-blind trial compared two doses (3 g vs. 6 g/day) over 12 months, revealing similar remission rates (77% for 3 g/day and 68% for 6 g/day). The study concluded that this compound is effective for maintaining remission with minimal adverse effects .

Safety Profile

This compound has a favorable safety profile compared to other treatments for UC such as sulfasalazine. Common adverse effects include headache, abdominal pain, and diarrhea; however, serious adverse events were rare . Table 1 summarizes the adverse reactions reported in clinical trials.

| Adverse Reaction | This compound Group (%) | Placebo Group (%) |

|---|---|---|

| Abdominal Pain | 6 | 3 |

| Diarrhea | 5 | 3 |

| Arthralgia | 4 | 0 |

| Respiratory Infection | 4 | Not reported |

特性

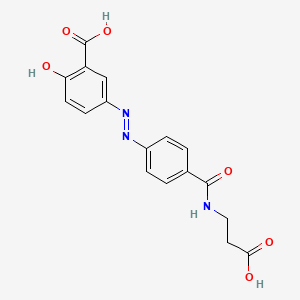

IUPAC Name |

5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOKCKJONYRRHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040653, DTXSID50861027 | |

| Record name | Balsalazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-({4-[(2-Carboxyethyl)carbamoyl]phenyl}diazenyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble as disodium salt | |

| Record name | Balsalazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The mechanism of action of 5-aminosalicylic acid is unknown, but appears exert its anti-inflammatory effects locally (in the GI tract) rather than systemically. Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase pathways (catalyzes the formation of prostaglandin precursors from arachidonic acid), and through the lipoxygenase pathways (catalyzes the formation of leukotrienes and hydroxyeicosatetraenoic acids from arachidonic acid and its metabolites), is increased in patients with chronic inflammatory bowel disease. Therefore, it is possible that 5-aminosalicylic acid diminishes inflammation by blocking production of arachidonic acid metabolites in the colon through both the inhibition of cyclooxygenase and lipoxygenase. | |

| Record name | Balsalazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

80573-04-2 | |

| Record name | Balsalazide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080573042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Balsalazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Balsalazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-3-[[4-(2-carboxyethylcarbamoyl)phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BALSALAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P80AL8J7ZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。